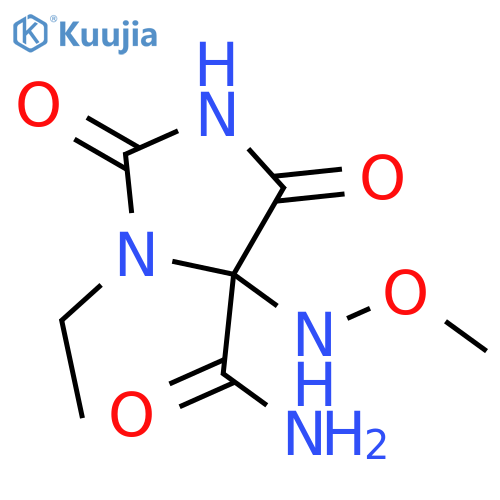

Cas no 644972-61-2 (3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide)

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide

- 4-Imidazolidinecarboxamide,3-ethyl-4-(methoxyamino)-2,5-dioxo-(9CI)

- IN-KQ960

- LS-13305

- NS00067258

- 644972-61-2

- DB-009189

- Cymoxanil-TP IN-KQ960

- DTXSID90667363

- 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide

-

- MDL: MFCD11870851

- インチ: InChI=1S/C7H12N4O4/c1-3-11-6(14)9-5(13)7(11,4(8)12)10-15-2/h10H,3H2,1-2H3,(H2,8,12)(H,9,13,14)

- InChIKey: CTDZGEFRMQIFFW-UHFFFAOYSA-N

- ほほえんだ: CCN1C(=O)NC(=O)C1(NOC)C(N)=O

計算された属性

- せいみつぶんしりょう: 216.08585488g/mol

- どういたいしつりょう: 216.08585488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 114Ų

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A069005187-1g |

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |

644972-61-2 | 95% | 1g |

$466.52 | 2023-09-01 | |

| Chemenu | CM186807-1g |

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |

644972-61-2 | 95% | 1g |

$505 | 2021-08-05 | |

| Chemenu | CM186807-1g |

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |

644972-61-2 | 95% | 1g |

$*** | 2023-05-30 | |

| Ambeed | A146446-1g |

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |

644972-61-2 | 95+% | 1g |

$427.00 | 2021-07-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651153-1g |

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide |

644972-61-2 | 98% | 1g |

¥3662.00 | 2024-05-05 |

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamideに関する追加情報

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide(CAS No. 644972-61-2)の専門的解説と応用展望

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamideは、有機化学分野において注目を集めるimidazolidine骨格を有する化合物です。そのユニークな構造と反応性から、医薬品中間体や機能性材料の開発におけるキーインターメディエイトとしての潜在的可能性が研究されています。本稿では、この化合物の化学的特性、合成経路、および産業応用について詳細に解説します。

近年、サステナブルケミストリーやグリーン合成への関心が高まる中、環境低負荷型反応を用いた本化合��の合成法が注目されています。特に、触媒的酸化やマイクロ波反応といった省エネルギー手法との組み合わせは、AI創薬やマテリアルインフォマティクス分野での需要増加に対応するための重要な技術革新です。

644972-61-2の分子構造は、4位のメトキシアミノ基とカルボキシアミド基が特徴的で、これらが分子間相互作用や生体適合性に影響を与えます。X線結晶構造解析によれば、分子内水素結合を形成しやすい性質があり、この特性がバイオアベイラビリティの向上やターゲット特異性の制御に寄与する可能性が示唆されています。

医薬品開発の観点では、imidazolidine-2,4-dione骨格は創薬スクリーニングにおいて重要な特権構造と認識されています。特に、神経保護作用や抗炎症活性に関する研究が活発で、酸化ストレス関連疾患への応用が期待されています。ただし、代謝安定性や溶解度の最適化が今後の課題として挙げられます。

材料化学分野では、π共役系拡張による有機半導体材料への展開が検討されています。その電子供与性と受容性を併せ持つ構造は、OLED材料や有機太陽電池の構成要素としての適性が評価されており、分子設計の自由度の高さが強みとなっています。

分析技術の進歩に伴い、LC-MS/MSやNMR分光法を用いた高感度検出法が確立されています。これにより、代謝物解析や不純物プロファイリングの精度が向上し、品質管理面での信頼性が格段に高まっています。

今後の展望として、コンピュテーショナルケミストリーを活用した構造活性相関(SAR)研究の深化が期待されます。機械学習アルゴリズムを用いた物性予測や、仮想スクリーニング技術との組み合わせにより、開発効率のさらなる向上が見込まれます。

規制面では、REACH規制やICHガイドラインへの適合性が求められており、グリーンサステイナブルケミストリーの原則に沿った製造プロセスの確立が急務です。特に、原子効率の向上や溶媒使用量削減に関する技術開発が産業界で活発に進められています。

学術研究と産業応用の架け橋として、本化合物の構造多様化を通じた新機能創出が期待されています。特に、バイオコンジュゲート化学やドラッグデリバリーシステムへの応用は、今後の重要な研究方向と言えるでしょう。

644972-61-2 (3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)